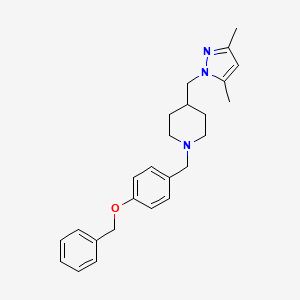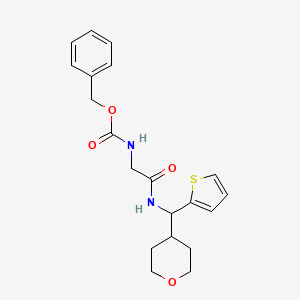
1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, it has been suggested that this compound modulates the immune system by regulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in tumor cells and inhibit tumor growth. Furthermore, it has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine in lab experiments is its potent anti-inflammatory and antitumor effects. Additionally, this compound has been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to determine its synergistic effects. Finally, the potential side effects of this compound should be thoroughly investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine involves the reaction of 4-(benzyloxy)benzyl chloride with 4-methylpiperidine, followed by the addition of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-(benzyloxy)benzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antitumor, and neuroprotective effects. Additionally, this compound has been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-20-16-21(2)28(26-20)18-23-12-14-27(15-13-23)17-22-8-10-25(11-9-22)29-19-24-6-4-3-5-7-24/h3-11,16,23H,12-15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPDJVQMPFVDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)

![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)



![(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B2934433.png)

